tert-Butyldimethylsilyl (S)-(+)-glycidyl ether

Description

The exact mass of the compound tert-Butyldimethylsilyl (S)-(+)-glycidyl ether is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality tert-Butyldimethylsilyl (S)-(+)-glycidyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyldimethylsilyl (S)-(+)-glycidyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl-dimethyl-[[(2S)-oxiran-2-yl]methoxy]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2Si/c1-9(2,3)12(4,5)11-7-8-6-10-8/h8H,6-7H2,1-5H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YANSSVVGZPNSKD-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449610 | |

| Record name | tert-Butyl(dimethyl){[(2S)-oxiran-2-yl]methoxy}silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123237-62-7 | |

| Record name | tert-Butyldimethyl[((S)-oxiranyl)methoxy]silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123237-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl(dimethyl){[(2S)-oxiran-2-yl]methoxy}silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to tert-Butyldimethylsilyl (S)-(+)-glycidyl ether

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Duality and Precision

In the landscape of modern organic synthesis, few reagents offer the elegant combination of a robust protecting group and a versatile reactive center within a single, chiral molecule. Tert-Butyldimethylsilyl (S)-(+)-glycidyl ether, also known by its synonyms (S)-2-[(tert-Butyldimethylsilyloxy)methyl]oxirane and (S)-1-[(tert-Butyldimethylsilyl)oxy]-2,3-epoxypropane, stands as a premier example of such a synthon.[1] This compound is not merely a protected form of (S)-glycidol; it is a strategic tool that enables chemists to perform complex transformations with high fidelity.

Its molecular architecture is defined by two key features:

-

The tert-Butyldimethylsilyl (TBDMS) Ether: A sterically demanding protecting group that masks the primary hydroxyl functionality, preventing unwanted side reactions.[2][3] Its stability and selective removal are cornerstones of its utility.

-

The (S)-Configured Epoxide Ring: An inherently strained, three-membered heterocycle that serves as a potent electrophilic site.[4] Its predictable reactivity with a vast array of nucleophiles allows for the stereospecific introduction of new functional groups, making it an invaluable C3 chiral building block in asymmetric synthesis.[5][6]

This guide provides an in-depth exploration of the chemical properties, reactivity, and strategic applications of tert-Butyldimethylsilyl (S)-(+)-glycidyl ether, offering field-proven insights for its effective deployment in pharmaceutical development and complex molecule synthesis.[1][7]

Core Physicochemical and Spectroscopic Profile

A precise understanding of a reagent's physical and spectroscopic properties is fundamental to its successful application in the laboratory.

Physical Properties

The physical characteristics of tert-Butyldimethylsilyl (S)-(+)-glycidyl ether are dictated by the interplay between the bulky, nonpolar silyl ether group and the polar epoxide ring.[4]

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₀O₂Si | [1][4][8] |

| Molecular Weight | 188.34 g/mol | [1][4][8][9] |

| Appearance | Colorless to almost colorless clear liquid | [1][4] |

| Boiling Point | 195-197 °C (lit.) | [4][10][11] |

| 30 °C / 0.5 mmHg | [1] | |

| Density | 0.901 g/mL at 25 °C (lit.) | [10][11] |

| Refractive Index (n20/D) | 1.43 - 1.531 | [1][4][11] |

| Optical Rotation [α]20/D | +5.0° to +7.0° (neat) | [1][4] |

| CAS Number | 123237-62-7 | [1][8] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structural integrity of the molecule, both upon receipt and after its use in a reaction.

| Technique | Key Spectroscopic Features |

| ¹H NMR | Signals around δ 0.1 ppm (singlet, 6H) correspond to the Si(CH₃)₂ protons. A singlet around δ 0.9 ppm (9H) is characteristic of the tert-butyl group protons. The epoxide ring protons typically appear in the δ 3.1–3.5 ppm region.[4] |

| ¹³C NMR | Confirms the presence of carbon atoms in the tert-butyl group, the silyl methyl groups, and the epoxide ring.[4] |

| ²⁹Si NMR | A peak in the range of δ 15–20 ppm can be used to verify the silyl ether linkage.[4] |

| IR Spectroscopy | Shows a strong characteristic band around 1250 cm⁻¹ for the Si-C stretching vibration and a peak near 910 cm⁻¹ which is indicative of the epoxide ring.[4] |

Reactivity and Chemical Behavior: A Tale of Two Moieties

The chemical personality of tert-Butyldimethylsilyl (S)-(+)-glycidyl ether is governed by the distinct yet complementary reactivity of its two functional groups.

The TBDMS Protecting Group: A Bulky Guardian

The tert-butyldimethylsilyl (TBDMS) group, introduced by E.J. Corey in 1972, is renowned for its stability.[3] Its efficacy stems from the significant steric hindrance provided by the tert-butyl group, which shields the silicon atom from nucleophilic attack and hydrolysis.[2]

Stability Profile:

-

Base Stability: TBDMS ethers are exceptionally stable to a wide range of basic conditions (e.g., hydroxides, amines, organometallics), allowing for reactions at other sites of a molecule without premature deprotection.[12]

-

Acid Stability: It exhibits greater stability towards acidic hydrolysis compared to less hindered silyl ethers like trimethylsilyl (TMS) ethers.[2][13] However, it can be cleaved under moderately acidic conditions (e.g., acetic acid/water).[12]

Deprotection (Cleavage): The removal of the TBDMS group is most commonly and efficiently achieved using a source of fluoride ions. The thermodynamic driving force for this reaction is the formation of the exceptionally strong Si-F bond.[3]

-

Fluoride-Mediated Cleavage: Tetra-n-butylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) is the archetypal reagent for this transformation.[3][12] Other sources like HF-pyridine are also effective.

-

Acid-Catalyzed Cleavage: Strong acids or Lewis acids can also be employed for deprotection, though this method is less common due to the potential for side reactions with other acid-sensitive functional groups.[3]

The Epoxide Ring: The Epicenter of Reactivity

The epoxide, or oxirane, ring is the molecule's primary reactive center. Its high reactivity is a direct consequence of significant ring strain (approximately 25 kcal/mol), which provides a strong thermodynamic driving force for ring-opening reactions.[4]

Nucleophilic Ring-Opening: The reaction of the epoxide with a nucleophile is the most important transformation of this synthon. This process is typically highly regioselective and stereospecific.

-

Regioselectivity: Under neutral or basic/nucleophilic conditions (Sₙ2 mechanism), the nucleophile preferentially attacks the less sterically hindered carbon atom (C3).

-

Stereospecificity: The Sₙ2 attack occurs from the backside relative to the C-O bond, resulting in a clean inversion of the stereochemical configuration at the center of attack.[4][14] This predictable outcome is crucial for maintaining stereochemical control in a synthetic sequence. A wide variety of nucleophiles, including amines, alcohols, thiols, and organometallic reagents, can be used to open the epoxide ring.[14]

Under Lewis acidic conditions, the regioselectivity can sometimes be altered due to the pre-coordination of the Lewis acid to the epoxide oxygen, which can direct the nucleophile to the more substituted carbon (C2).[6]

Synthetic Applications and Protocols

The dual functionality of tert-Butyldimethylsilyl (S)-(+)-glycidyl ether makes it a cornerstone reagent in the synthesis of complex, optically active molecules, particularly in pharmaceutical development.[1][15]

Workflow: Synthesis of the Reagent

The most common method for preparing tert-Butyldimethylsilyl (S)-(+)-glycidyl ether involves the direct silylation of commercially available (S)-glycidol. The choice of mild conditions is paramount to prevent the premature opening of the sensitive epoxide ring.[4]

Experimental Protocols

The following protocols are illustrative examples of standard procedures involving tert-Butyldimethylsilyl (S)-(+)-glycidyl ether.

Protocol 1: Synthesis via Silylation of (S)-Glycidol [4][12][16]

-

Preparation: To a solution of (S)-glycidol (1.0 eq.) in anhydrous dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar), add imidazole (2.2-2.5 eq.). Cool the mixture to 0 °C in an ice bath.

-

Silylation: Add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1-1.2 eq.) in DMF dropwise to the cooled mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting alcohol.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography to yield the pure product.

Protocol 2: Nucleophilic Ring-Opening with a Primary Amine

-

Preparation: Dissolve tert-Butyldimethylsilyl (S)-(+)-glycidyl ether (1.0 eq.) in a suitable solvent such as isopropanol or acetonitrile.

-

Addition: Add the primary amine (e.g., benzylamine, 1.1 eq.) to the solution.

-

Reaction: Heat the reaction mixture (e.g., to reflux) and monitor its progress by TLC or LC-MS. The reaction typically proceeds to completion within several hours.

-

Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

-

Purification: The resulting crude amino alcohol can often be used without further purification or can be purified by silica gel chromatography if necessary.

Protocol 3: TBDMS Deprotection using TBAF [3][12]

-

Preparation: Dissolve the TBDMS-protected compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Deprotection: Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1-1.5 eq.) dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature. The reaction is typically rapid; monitor by TLC until the starting material is consumed.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting diol by silica gel chromatography.

Handling, Storage, and Safety

As with any reactive chemical, proper handling and storage are critical to ensure both the longevity of the reagent and the safety of laboratory personnel.

-

Storage: The compound should be stored in a cool, dry place, typically at 2-8 °C or frozen at -20 °C for long-term stability.[1][4] It must be kept in tightly sealed, anhydrous containers under an inert gas atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the silyl ether by atmospheric moisture.[4][17]

-

Handling: Use personal protective equipment (PPE), including safety glasses or goggles and chemical-resistant gloves.[11] Avoid contact with skin and eyes.[10][17] The material is classified as causing serious eye irritation.[17][18] All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Tert-Butyldimethylsilyl (S)-(+)-glycidyl ether is a powerful and versatile chiral synthon whose value lies in its predictable reactivity and the orthogonal stability of its two core functional groups. For the medicinal chemist or the natural product synthesist, it offers a reliable method for introducing a three-carbon chiral fragment, enabling the efficient construction of complex molecular targets. A thorough understanding of its properties—from its physical constants and spectroscopic signatures to the nuances of its reactivity—is the key to unlocking its full synthetic potential.

References

- Fiveable. Tert-butyldimethylsilyl chloride Definition - Organic Chemistry Key Term.

- Benchchem. tert-Butyldimethylsilyl glycidyl ether | 78906-15-7.

- Chem-Impex. tert-Butyldimethylsilyl (S)-glycidyl ether.

- Dakenchem. The Chemistry Behind (S)-Trityl Glycidyl Ether: Synthesis and Reactivity.

- NINGBO INNO PHARMCHEM CO.,LTD. High-Purity (S)-(+)

- Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection.

- Agex Pharma. tert-Butyldimethylsilyl (S)-(+)-glycidyl ether Manufacturer.

- Sigma-Aldrich. tert-Butyldimethylsilyl glycidyl ether 98%.

- LookChem.

- TCI Chemicals. SAFETY DATA SHEET - tert-Butyldimethylsilyl (S)-Glycidyl Ether.

- Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers.

- PubChem. tert-Butyldimethylsilyl glycidyl ether | C9H20O2Si | CID 3605359.

- Santa Cruz Biotechnology. tert-Butyldimethylsilyl (S)-(+)-glycidyl ether | CAS 123237-62-7.

- Wikipedia. tert-Butyldiphenylsilyl.

- Survival Technologies. Chiral Epoxides in Modern Organic Synthesis: The Role of (S)-N-Glycidylphthalimide.

- GlycoPODv2. Introduction of tert-butyldiphenylsilyl (TBDPS) group.

- PubChem. (S)-Glycidoxy-t-butyldimethylsilane | C9H20O2Si | CID 10954307.

- Guivisdalsky, P. N., & Bittman, R. (1989). Glycidyl derivatives as chiral C3 synthons. Ring opening catalyzed by boron trifluoride etherate. Journal of the American Chemical Society.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. fiveable.me [fiveable.me]

- 3. total-synthesis.com [total-synthesis.com]

- 4. tert-Butyldimethylsilyl glycidyl ether | 78906-15-7 | Benchchem [benchchem.com]

- 5. survivaltechnologies.in [survivaltechnologies.in]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nbinno.com [nbinno.com]

- 8. scbt.com [scbt.com]

- 9. tert-Butyldimethylsilyl glycidyl ether | C9H20O2Si | CID 3605359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. TERT-BUTYLDIMETHYLSILYL GLYCIDYL ETHER Safety Data Sheets(SDS) lookchem [lookchem.com]

- 11. 叔丁基二甲基甲硅烷基缩水甘油醚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 13. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 14. nbinno.com [nbinno.com]

- 15. agexpharma.com [agexpharma.com]

- 16. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. tcichemicals.com [tcichemicals.com]

- 18. (S)-Glycidoxy-t-butyldimethylsilane | C9H20O2Si | CID 10954307 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Spectral Data of tert-Butyldimethylsilyl (S)-(+)-glycidyl ether

This guide provides a comprehensive technical overview of tert-Butyldimethylsilyl (S)-(+)-glycidyl ether, a key chiral building block in modern organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's structure, synthesis, and detailed spectral analysis, offering field-proven insights into its characterization.

Introduction: A Versatile Chiral Synthon

tert-Butyldimethylsilyl (S)-(+)-glycidyl ether, with the chemical formula C₉H₂₀O₂Si and a molecular weight of 188.34 g/mol , is a valuable bifunctional molecule.[1][2][3] It incorporates a sterically demanding tert-butyldimethylsilyl (TBDMS) protecting group and a reactive epoxide functionality.[4] This unique combination makes it an essential reagent in the synthesis of complex chiral molecules, particularly in the pharmaceutical industry.[5] The TBDMS group offers robust protection for the primary alcohol of the glycidol backbone, while the stereochemically defined epoxide ring is available for a variety of stereospecific transformations. The inherent ring strain of the epoxide (approximately 25 kcal/mol) renders it susceptible to nucleophilic attack, providing a thermodynamic driving force for ring-opening reactions.[4] This reactivity, coupled with the chirality at the C2 position of the oxirane ring, allows for the precise introduction of stereocenters in the synthesis of complex targets.

Molecular Structure and Chemical Properties

The structure of tert-Butyldimethylsilyl (S)-(+)-glycidyl ether, systematically named tert-butyl-dimethyl-[[(2S)-oxiran-2-yl]methoxy]silane, is characterized by a central silyl ether linkage connecting the bulky tert-butyldimethylsilyl group to the (S)-glycidyl moiety.

Key Physical and Chemical Properties:

| Property | Value | Reference(s) |

| CAS Number | 123237-62-7 | [1][2] |

| Molecular Formula | C₉H₂₀O₂Si | [1][2][3] |

| Molecular Weight | 188.34 g/mol | [1][2][3] |

| Appearance | Colorless clear liquid | [5] |

| Density | 0.9 g/mL | [5] |

| Boiling Point | 30 °C / 0.5 mmHg | [5] |

| Refractive Index (n20D) | 1.43 | [5] |

| Optical Rotation ([α]20D) | +5 to +7° (neat) | [5] |

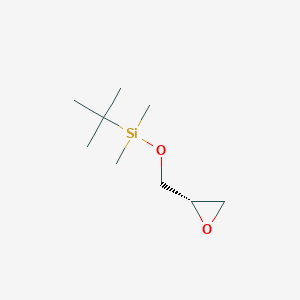

The molecular structure can be visualized as follows:

Caption: Molecular structure of tert-Butyldimethylsilyl (S)-(+)-glycidyl ether.

Synthesis

The most common and efficient method for the synthesis of tert-Butyldimethylsilyl (S)-(+)-glycidyl ether is the silylation of commercially available (S)-(+)-glycidol.[4] This reaction involves the protection of the primary hydroxyl group of glycidol with a tert-butyldimethylsilyl group, typically using tert-butyldimethylsilyl chloride (TBDMS-Cl) as the silylating agent and a mild base, such as imidazole, in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).[4] The mild reaction conditions are crucial to prevent the premature opening of the sensitive epoxide ring.

Experimental Protocol: Synthesis of tert-Butyldimethylsilyl (S)-(+)-glycidyl ether

This protocol is based on established procedures for the silylation of primary alcohols.

Caption: Experimental workflow for the synthesis of tert-Butyldimethylsilyl (S)-(+)-glycidyl ether.

Step-by-Step Methodology:

-

To a solution of (S)-(+)-glycidol (1.0 eq) in dry dichloromethane (DCM) under a nitrogen atmosphere, add imidazole (1.5 eq).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of tert-butyldimethylsilyl chloride (1.1 eq) in dry DCM to the cooled mixture.

-

Allow the reaction to gradually warm to room temperature and stir for 12-16 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure tert-Butyldimethylsilyl (S)-(+)-glycidyl ether.

Spectral Data and Analysis

A comprehensive spectral analysis is essential for the unambiguous characterization of tert-Butyldimethylsilyl (S)-(+)-glycidyl ether.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for confirming the structure of the molecule. The spectrum is typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectral Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~3.75 | dd | J = 11.2, 3.1 | 1H | -O-H aH-C- |

| ~3.40 | dd | J = 11.2, 5.9 | 1H | -O-HH b-C- |

| ~3.15 | m | - | 1H | -CH(O)- |

| ~2.78 | dd | J = 5.1, 4.1 | 1H | Epoxide CH aH |

| ~2.60 | dd | J = 5.1, 2.7 | 1H | Epoxide CHH b |

| 0.89 | s | - | 9H | -C(CH ₃)₃ |

| 0.08 | s | - | 6H | -Si(CH ₃)₂ |

Causality Behind Experimental Observations:

-

Singlets for TBDMS Protons: The nine protons of the tert-butyl group and the six protons of the two methyl groups on the silicon atom appear as sharp singlets at approximately 0.89 ppm and 0.08 ppm, respectively. This is due to the free rotation around the C-C and Si-C bonds, which makes all the protons in each group chemically and magnetically equivalent, resulting in no observable coupling.[6]

-

Diastereotopic Protons of the Methylene Bridge: The two protons of the methylene group adjacent to the silyloxy group (-O-CH₂-) are diastereotopic due to the presence of the adjacent chiral center. They appear as a pair of doublets of doublets (dd), indicating that they are coupled to each other (geminal coupling) and to the methine proton of the epoxide ring (vicinal coupling).

-

Epoxide Ring Protons: The three protons on the epoxide ring form a complex spin system. The methine proton (-CH(O)-) appears as a multiplet due to coupling with the two diastereotopic protons of the adjacent methylene group and the two geminal protons on the terminal carbon of the epoxide. The two terminal epoxide protons are also diastereotopic and appear as distinct doublets of doublets, each coupled to the methine proton and to each other.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule.

¹³C NMR Spectral Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~72.0 | -O-C H₂- |

| ~52.0 | -C H(O)- |

| ~44.5 | Epoxide C H₂ |

| 25.8 | -C(C H₃)₃ |

| 18.2 | -C (CH₃)₃ |

| -5.5 | -Si(C H₃)₂ |

Interpretation of the Spectrum:

-

The chemical shifts of the carbon atoms are consistent with their electronic environments. The carbons attached to oxygen atoms (-O-CH₂- and -CH(O)-) are deshielded and appear downfield.

-

The carbons of the bulky tert-butyl and dimethylsilyl groups are shielded and appear upfield. The signal at 18.2 ppm corresponds to the quaternary carbon of the tert-butyl group, while the signal at 25.8 ppm is due to the three methyl carbons of the tert-butyl group. The two methyl carbons attached to the silicon atom are the most shielded, appearing at approximately -5.5 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

FTIR Spectral Data (neat):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2955, 2929, 2857 | Strong | C-H stretching (alkane) |

| ~1256 | Strong | Si-CH₃ bending |

| ~1100 | Strong | C-O-C stretching (ether) |

| ~837 | Strong | Si-C stretching |

| ~910 | Medium | Epoxide ring breathing |

Significance of Key Absorptions:

-

The strong C-H stretching vibrations confirm the presence of the aliphatic hydrocarbon portions of the molecule.

-

The very strong absorption around 1256 cm⁻¹ is characteristic of the Si-CH₃ bending vibration, a hallmark of the TBDMS group.[4]

-

The strong C-O-C stretching band around 1100 cm⁻¹ is indicative of the ether linkage.

-

The presence of the epoxide ring is confirmed by the characteristic absorption band around 910 cm⁻¹.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Key Fragmentation Pathways:

The electron ionization (EI) mass spectrum of tert-Butyldimethylsilyl (S)-(+)-glycidyl ether is expected to show fragmentation patterns characteristic of silyl ethers. A prominent fragmentation pathway involves the loss of the bulky tert-butyl group, leading to a stable [M-57]⁺ ion.

Caption: Primary fragmentation pathway in the mass spectrum of tert-Butyldimethylsilyl (S)-(+)-glycidyl ether.

Expected Fragments:

| m/z | Ion |

| 188 | [M]⁺˙ |

| 131 | [M - C(CH₃)₃]⁺ |

| 75 | [(CH₃)₂Si=OH]⁺ |

| 73 | [(CH₃)₃Si]⁺ |

Rationale for Fragmentation:

The fragmentation is driven by the formation of stable carbocations and silicon-containing ions. The loss of the tert-butyl radical is a highly favorable process, leading to the formation of the abundant [M-57]⁺ ion. Further fragmentation can lead to the formation of smaller, characteristic silyl fragments.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the structure, synthesis, and spectral data of tert-Butyldimethylsilyl (S)-(+)-glycidyl ether. The detailed experimental protocols and the thorough analysis of the NMR, IR, and mass spectral data serve as a valuable resource for researchers and scientists in the field of organic synthesis and drug development. The understanding and application of this spectral information are crucial for the successful utilization of this important chiral building block in the creation of complex and stereochemically defined molecules. The self-validating nature of the described protocols, grounded in established chemical principles, ensures their reliability and reproducibility.

References

-

PubChem. tert-Butyldimethylsilyl glycidyl ether. [Link]

-

Organic Syntheses. tert-butyl tert-butyldimethylsilylglyoxylate. [Link]

-

PubMed. Mass spectra of tert-butyldimethylsilyl ether derivatives of the major metabolite of prostaglandin F. [Link]

-

Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

NIST WebBook. tert-Butyl glycidyl ether. [Link]

-

Springer Protocols. GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals. [Link]

- K. C. Nicolaou, T. Montagnon, in Protecting Groups, Wiley-VCH Verlag GmbH & Co. KGaA, 2011, pp. 216.

-

Royal Society of Chemistry. Supporting Information - Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. [Link]

-

MDPI. Methyl 2,3,6-tri-O-Benzoyl-4-O-(tert-butyldimethylsilyl)-β-d-galactopyranoside. [Link]

-

SpectraBase. tert-Butyl glycidyl ether - Optional[1H NMR] - Chemical Shifts. [Link]

-

PubChemLite. Tert-butyl[(2-{[(tert-butyldimethylsilyl)oxy]methyl}oxiran-2-yl)methoxy]dimethylsilane. [Link]

-

SpectraBase. tert-Butyl glycidyl ether - Optional[13C NMR] - Spectrum. [Link]

-

SpectraBase. exo-thc, Tert-butyldimethylsilyl ether - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubChem. tert-Butyldimethylsilyl glycidyl ether. [Link]

-

ResearchGate. FT-IR spectra of the main substances: (A) HMTS; (B) allyl glycidyl ether. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. 3-tert-Butyldimethylsilyloxymethyl-2-lithio-2-phenylsulfonyloxirane as a glycidyl anion equivalent; preparation of terminal epoxy ketones. [Link]

-

ResearchGate. Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. [Link]

Sources

- 1. Mass spectra of tert-butyldimethylsilyl ether derivatives of the major metabolite of prostaglandin F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. addi.ehu.es [addi.ehu.es]

- 4. tert-Butyldimethylsilyl glycidyl ether | 78906-15-7 | Benchchem [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

CAS number for tert-Butyldimethylsilyl (S)-(+)-glycidyl ether.

An In-Depth Technical Guide to tert-Butyldimethylsilyl (S)-(+)-glycidyl ether: A Cornerstone Chiral Building Block

Introduction: The Strategic Importance of a Chiral Synthon

In the landscape of modern pharmaceutical development and complex organic synthesis, the demand for enantiomerically pure starting materials is paramount. tert-Butyldimethylsilyl (S)-(+)-glycidyl ether, a versatile chiral building block, has emerged as a critical tool for chemists and drug development professionals. Its unique combination of a reactive epoxide ring, a specific stereochemical configuration, and a robust silyl ether protecting group allows for the precise construction of complex molecular architectures. This guide provides a comprehensive technical overview of its properties, synthesis, applications, and handling, grounded in established scientific principles and practical laboratory insights.

The strategic value of this compound lies in its trifunctional nature. The (S)-configuration at the C2 position of the oxirane ring provides a predefined stereocenter, which is essential for building molecules with specific biological activities. The epoxide is a highly versatile functional group, susceptible to regioselective and stereospecific ring-opening reactions by a wide array of nucleophiles. Finally, the tert-butyldimethylsilyl (TBDMS) ether group offers steric bulk and stability, protecting the primary alcohol functionality under a variety of reaction conditions while allowing for selective removal when needed.[1][2][3]

Key Identifiers:

-

Synonyms: (S)-2-[(tert-Butyldimethylsilyloxy)methyl]oxirane, (S)-1-[(tert-Butyldimethylsilyl)oxy]-2,3-epoxypropane[1][5]

-

Molecular Formula: C₉H₂₀O₂Si[1]

Physicochemical and Spectroscopic Profile

The physical and chemical properties of tert-Butyldimethylsilyl (S)-(+)-glycidyl ether are dictated by its distinct functional groups: the bulky, hydrophobic TBDMS ether and the polar, reactive epoxide ring.[2] These characteristics influence its solubility, reactivity, and handling requirements.

| Property | Value | Source |

| Molecular Weight | 188.34 g/mol | [1][2][6] |

| Appearance | Colorless clear liquid | [1][2][5] |

| Density | ~0.9 g/mL | [1] |

| Boiling Point | 30 °C @ 0.5 mmHg | [1] |

| Refractive Index (n20/D) | ~1.43 | [1] |

| Optical Rotation ([α]20/D) | +5.0° to +7.0° (neat) | [1][2][5] |

| Purity | ≥ 95% (GC) | [1][5] |

Analytical Characterization

Precise structural confirmation and purity assessment are critical for its use in synthesis. A combination of spectroscopic techniques is employed for comprehensive characterization.[2]

| Analytical Technique | Key Observables and Interpretation |

| ¹H & ¹³C NMR | Confirms the presence of the TBDMS group (signals around δ ~0.1 ppm for Si(CH₃)₂) and the epoxide protons (δ ~2.5-3.1 ppm). |

| ²⁹Si NMR | Verifies the silyl ether linkage with a characteristic signal in the range of δ 15–20 ppm.[2] |

| FT-IR Spectroscopy | Shows characteristic peaks for Si-C stretching (~1250 cm⁻¹) and the epoxide ring (~910 cm⁻¹).[2] |

| Chiral GC/HPLC | Essential for confirming enantiomeric purity, often using a β-cyclodextrin column to resolve the (S) and (R) enantiomers.[2] |

Synthesis: A Study in Stereochemical Preservation

The most common and effective method for preparing tert-Butyldimethylsilyl (S)-(+)-glycidyl ether is the silylation of its precursor, (S)-glycidol.[2] The core principle of this synthesis is the protection of the primary alcohol without disturbing the sensitive and stereochemically defined epoxide ring.

Causality in Experimental Design

The choice of reagents and conditions is dictated by the need for high yield and, crucially, the preservation of stereochemical integrity.

-

Silylating Agent: tert-Butyldimethylsilyl chloride (TBDMS-Cl) is the reagent of choice. Its steric bulk contributes to the stability of the resulting silyl ether.[7]

-

Base/Catalyst: Imidazole is a highly effective catalyst. It reacts with TBDMS-Cl to form a highly reactive silylating intermediate, N-tert-butyldimethylsilylimidazole, which efficiently silylates the alcohol.[7] This avoids the use of stronger, potentially ring-opening bases.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) is typically used to ensure the solubility of the reagents and facilitate the reaction.[2][7]

-

Temperature: The reaction is conducted under mild conditions (e.g., at room temperature) to prevent any side reactions, particularly the undesired nucleophilic opening of the epoxide.[2]

The reaction proceeds via an Sɴ2 mechanism at the silicon atom, with no involvement of the chiral center, thus ensuring that the (S)-configuration of the glycidol is directly transferred to the product.

Caption: Workflow for the stereoretentive synthesis of the target compound.

Applications in Drug Development & Asymmetric Synthesis

The utility of tert-Butyldimethylsilyl (S)-(+)-glycidyl ether stems from its role as a chiral C3 synthon. It allows for the introduction of a three-carbon chain with a defined stereocenter and versatile handles for further chemical modification.

Pillar 1: The TBDMS Protecting Group

The TBDMS group is a workhorse in organic synthesis due to its robust nature. It is stable to a wide range of non-fluoride-based reagents, including many oxidizing agents, reducing agents, and organometallic reagents. This stability allows chemists to perform extensive modifications on other parts of a molecule without affecting the protected alcohol.[7]

Critically, its removal (deprotection) can be achieved selectively and under mild conditions, most commonly using a source of fluoride ions like tetra-n-butylammonium fluoride (TBAF).[7] The high affinity of silicon for fluoride drives this reaction, leading to clean and high-yielding cleavage back to the alcohol.[7] This orthogonality makes it an ideal protecting group in multi-step syntheses.[1][3]

Caption: The protection-reaction-deprotection strategy using a TBDMS group.

Pillar 2: Epoxide Ring-Opening Reactions

The true synthetic power of the compound is realized in the stereospecific ring-opening of the epoxide. This reaction follows an Sɴ2 mechanism, which results in the inversion of configuration at the carbon atom being attacked by the nucleophile.[2] By choosing the appropriate nucleophile and reaction conditions, a diverse array of functional groups can be installed at the C3 position, while generating a new secondary alcohol at the C2 position with a defined (R)-configuration. This transformation is a cornerstone for constructing chiral pharmaceutical intermediates.[3]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a self-validating system for the synthesis of tert-Butyldimethylsilyl (S)-(+)-glycidyl ether from (S)-glycidol. All steps are designed for safety and reproducibility.

Materials & Reagents:

-

(S)-Glycidol

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, addition funnel

Procedure:

-

Inert Atmosphere Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.

-

Reagent Charging: To the flask, add (S)-glycidol (1.0 eq), imidazole (2.2 eq), and anhydrous DMF. Stir the mixture at 0 °C (ice bath) until all solids dissolve.

-

Silylating Agent Addition: Dissolve TBDMS-Cl (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirring solution via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching & Extraction: Cool the mixture back to 0 °C and slowly add water to quench the reaction. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Aqueous Wash: Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and finally with brine. This removes DMF and unreacted imidazole.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is typically purified by fractional distillation under high vacuum to yield the final product as a colorless liquid.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.[8]

-

Handling Precautions: Avoid contact with skin and eyes.[8] Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames.

-

Storage Conditions: Store in a cool, dry, and well-ventilated place.[5][8] Keep the container tightly closed to prevent moisture contamination, which can hydrolyze the silyl ether and react with the epoxide.[9][10] Recommended storage temperature is 2 - 8 °C.[1]

-

First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[8][9]

-

Skin Contact: Wash off with soap and plenty of water.[8]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[8]

-

Conclusion

tert-Butyldimethylsilyl (S)-(+)-glycidyl ether is more than a simple chemical reagent; it is an enabling tool for the efficient and stereocontrolled synthesis of complex, high-value molecules. Its well-defined stereochemistry, robust yet selectively cleavable protecting group, and reactive epoxide functionality provide a reliable pathway for introducing chirality and functionality into pharmaceutical targets. This guide has detailed the foundational knowledge required for its effective use, from synthesis and characterization to safe handling and application, providing a trusted resource for researchers and scientists in the field.

References

- Changzhou Huaren Chemical Co., Ltd. tert-Butyldimethylsilyl (S)-(+)-glycidyl ether.

- Chem-Impex. tert-Butyldimethylsilyl (S)-glycidyl ether.

- Benchchem. tert-Butyldimethylsilyl glycidyl ether | 78906-15-7.

- LookChem.

- Sigma-Aldrich. tert-Butyldimethylsilyl glycidyl ether 98% | 78906-15-7.

- TCI Chemicals. tert-Butyldimethylsilyl (S)-Glycidyl Ether | 123237-62-7.

- Sigma-Aldrich.

- Arcca. tert-Butyldimethylsilyl (S)-glycidyl ether.

- TCI Chemicals.

- TCI Chemicals. SAFETY DATA SHEET - tert-Butyldimethylsilyl (S)-Glycidyl Ether.

- Fisher Scientific.

- Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tert-Butyldimethylsilyl glycidyl ether | 78906-15-7 | Benchchem [benchchem.com]

- 3. arcca.ro [arcca.ro]

- 4. tert-Butyldimethylsilyl (S)-( )-glycidyl ether | Changzhou Huaren Chemical Co., Ltd. [huarenchem.com]

- 5. tert-Butyldimethylsilyl (S)-Glycidyl Ether | 123237-62-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 叔丁基二甲基甲硅烷基缩水甘油醚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 8. TERT-BUTYLDIMETHYLSILYL GLYCIDYL ETHER Safety Data Sheets(SDS) lookchem [lookchem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

Molecular weight of tert-Butyldimethylsilyl (S)-(+)-glycidyl ether.

An In-Depth Technical Guide to tert-Butyldimethylsilyl (S)-(+)-glycidyl ether: Properties, Synthesis, and Applications

Executive Summary: This guide provides a comprehensive technical overview of tert-Butyldimethylsilyl (S)-(+)-glycidyl ether, a pivotal chiral building block in modern organic and pharmaceutical chemistry. The document elucidates its core molecular properties, centered around a precise molecular weight of 188.34 g/mol .[1][2][3][4] It details a validated synthesis protocol, explains the rationale behind experimental choices, and explores its critical applications in the development of stereospecific active pharmaceutical ingredients (APIs). This whitepaper is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile synthon.

Core Molecular Profile and Physicochemical Properties

tert-Butyldimethylsilyl (S)-(+)-glycidyl ether, with the chemical formula C₉H₂₀O₂Si, is a bifunctional molecule of significant interest.[2][3][4] Its structure uniquely combines a sterically hindered and robust tert-butyldimethylsilyl (TBDMS) protecting group with a highly reactive, stereochemically defined (S)-epoxide ring.[1] This duality is the cornerstone of its utility, allowing for the selective unmasking of a primary alcohol while enabling a wide range of stereospecific ring-opening reactions at the epoxide.

The TBDMS group offers excellent stability across a broad spectrum of reaction conditions, yet it can be removed cleanly under specific, mild conditions, a topic expertly reviewed in sources like Greene's Protective Groups in Organic Synthesis.[5] The epoxide, or oxirane, possesses significant ring strain (approximately 25 kcal/mol), which provides a strong thermodynamic driving force for reactions with nucleophiles, making it an exceptionally versatile synthetic handle.[1]

All pertinent quantitative data for the (S)-(+) enantiomer are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 188.34 g/mol | [1][2][3][4][6][7] |

| Molecular Formula | C₉H₂₀O₂Si | [2][3][4] |

| CAS Number | 123237-62-7 | [2][3][6][8] |

| Appearance | Colorless, clear liquid | [2] |

| Density | ~0.901 g/mL at 25 °C | [2] |

| Boiling Point | 30 °C at 0.5 mmHg | [2] |

| Optical Rotation | [α]²⁰D = +5° to +7° (neat) | [2] |

| Refractive Index | n²⁰D ≈ 1.43 | [2] |

| InChIKey | YANSSVVGZPNSKD-UHFFFAOYSA-N | [1][4] |

The Strategic Importance in Stereoselective Synthesis

In pharmaceutical development, the therapeutic activity of a drug molecule is often confined to a single enantiomer. The opposing enantiomer may be less active or, in some cases, contribute to undesirable side effects.[1] Consequently, the ability to synthesize enantiomerically pure compounds is not merely an academic exercise but a critical requirement for efficacy and safety.

tert-Butyldimethylsilyl (S)-(+)-glycidyl ether serves as an essential C3 chiral synthon, providing a pre-defined stereocenter that can be incorporated into a larger target molecule. Its use circumvents the need for often inefficient and costly chiral separation steps later in a synthetic sequence.[1] The TBDMS ether masks the primary alcohol of (S)-glycidol, preventing it from interfering with subsequent reactions targeting the epoxide ring.

Sources

- 1. tert-Butyldimethylsilyl glycidyl ether | 78906-15-7 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. tert-Butyldimethylsilyl glycidyl ether | C9H20O2Si | CID 3605359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 6. (S)-Glycidoxy-t-butyldimethylsilane | C9H20O2Si | CID 10954307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. parchem.com [parchem.com]

- 8. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Role of tert-Butyldimethylsilyl (S)-(+)-glycidyl ether as a Chiral Synthon

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Modern Synthesis

In the realm of pharmaceutical and fine chemical synthesis, the spatial arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different biological activities.[1] For instance, the (S)-enantiomer of the beta-blocker propranolol is approximately 98 times more potent than its (R)-enantiomer.[1][2] This biological specificity necessitates the development of synthetic strategies that can selectively produce a single desired enantiomer. This is where the concept of a "chiral synthon" or "chiral building block" becomes critical. These are enantiomerically pure compounds that introduce a specific stereocenter into a target molecule, guiding the stereochemical outcome of the synthesis.[3][4]

Among the vast array of chiral synthons, enantiopure epoxides are particularly valuable due to the high ring strain of the three-membered oxirane ring, which makes them susceptible to nucleophilic attack and subsequent functionalization.[3][5] This reactivity, coupled with the ability to control the stereochemistry of the products, makes them versatile intermediates in the synthesis of complex organic molecules.[3][6] This guide focuses on a particularly strategic chiral synthon: tert-Butyldimethylsilyl (S)-(+)-glycidyl ether (hereafter referred to as (S)-TBDMS-glycidyl ether). This molecule uniquely combines a reactive (S)-configured epoxide with a sterically demanding tert-butyldimethylsilyl (TBDMS) protecting group, offering a powerful tool for asymmetric synthesis.

The Strategic Advantage of (S)-TBDMS-Glycidyl Ether

The utility of (S)-TBDMS-glycidyl ether stems from the synergistic interplay of its constituent parts: the chiral epoxide and the bulky TBDMS ether.

The Chiral Epoxide: A Gateway to Stereocontrol

The (S)-configured epoxide ring is the cornerstone of this synthon's utility. Ring-opening reactions of epoxides typically proceed via an SN2 mechanism, resulting in an inversion of configuration at the carbon atom attacked by the nucleophile.[3] By starting with an enantiomerically pure epoxide, chemists can introduce a new stereocenter with a predictable configuration.

The TBDMS Protecting Group: More Than Just a Shield

The tert-butyldimethylsilyl (TBDMS) group is a robust protecting group for the primary alcohol of the glycidol backbone.[3][7] Its significant steric bulk provides several key advantages over smaller protecting groups like the trimethylsilyl (TMS) group.[8] TBDMS ethers are approximately 10,000 times more stable towards hydrolysis than TMS ethers, allowing them to withstand a broader range of reaction conditions.[8][9] This stability is crucial in multi-step syntheses.[7][8]

Furthermore, the steric hindrance of the TBDMS group plays a crucial role in directing the regioselectivity of the epoxide ring-opening reaction. In reactions with strong nucleophiles, the attack preferentially occurs at the less sterically hindered carbon atom of the epoxide.[10][11] This predictable regioselectivity is a significant advantage in synthetic planning. The TBDMS group can also act as a sterically directing group, influencing the stereochemical outcome of subsequent reactions.[12]

Synthesis of (S)-TBDMS-Glycidyl Ether

The most common and practical method for the synthesis of enantiopure (S)-TBDMS-glycidyl ether begins with (S)-glycidol. The hydroxyl group of (S)-glycidol is silylated using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, such as imidazole, in a suitable solvent like dimethylformamide (DMF).[3] It is crucial to maintain mild reaction conditions to prevent the premature opening of the sensitive epoxide ring.[3]

Caption: Synthesis of (S)-TBDMS-glycidyl ether from (S)-glycidol.

Key Applications in Asymmetric Synthesis

The unique structural features of (S)-TBDMS-glycidyl ether make it a valuable synthon in the synthesis of a wide range of biologically active molecules, particularly pharmaceuticals.

Synthesis of β-Adrenergic Blocking Agents (β-Blockers)

A prominent application of chiral glycidyl ethers is in the synthesis of β-blockers, a class of drugs widely used to manage cardiovascular diseases.[2][13] The therapeutic activity of many β-blockers resides predominantly in the (S)-enantiomer.[1] The synthesis of (S)-propranolol, a widely prescribed β-blocker, serves as an excellent example.

The synthesis typically involves the reaction of a substituted phenol (e.g., α-naphthol for propranolol) with a chiral glycidyl derivative.[2][14] While many syntheses utilize (S)-epichlorohydrin or other glycidyl derivatives, the principles are directly applicable to the use of (S)-TBDMS-glycidyl ether, which would offer the advantage of a protected primary alcohol for further functionalization if needed. The key step is the nucleophilic ring-opening of the epoxide by the phenoxide, followed by reaction with an amine (e.g., isopropylamine for propranolol) to introduce the side chain.[13][14]

Caption: Retrosynthetic approach to (S)-propranolol.

General Strategy for the Synthesis of Chiral 1,2-Amino Alcohols

1,2-amino alcohols are a common structural motif in many natural products and pharmaceuticals. (S)-TBDMS-glycidyl ether provides a straightforward entry to this class of compounds. The epoxide ring can be opened by a variety of nitrogen nucleophiles (e.g., amines, azides) to generate the corresponding amino alcohol derivative with a defined stereochemistry. The TBDMS group can then be removed under mild conditions, typically using a fluoride source such as tetra-n-butylammonium fluoride (TBAF), to unmask the primary alcohol.[9]

Experimental Protocols

Protocol: Silylation of (S)-Glycidol

Materials:

-

(S)-Glycidol (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq)

-

Imidazole (1.2 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Anhydrous Diethyl Ether

-

Saturated aqueous Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Dissolve (S)-glycidol and imidazole in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of TBDMS-Cl in anhydrous DMF to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure (S)-TBDMS-glycidyl ether.

Protocol: Regioselective Ring-Opening with a Phenolic Nucleophile

Materials:

-

(S)-TBDMS-glycidyl ether (1.0 eq)

-

Substituted Phenol (e.g., α-naphthol, 1.1 eq)

-

Potassium Carbonate (K₂CO₃, 1.5 eq)

-

Anhydrous Acetone or DMF

Procedure:

-

To a stirred suspension of the substituted phenol and potassium carbonate in anhydrous acetone or DMF, add (S)-TBDMS-glycidyl ether at room temperature.

-

Heat the reaction mixture to a temperature appropriate for the specific phenol (e.g., 50-80 °C) and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the desired ring-opened product.

Data Presentation

The regioselectivity of epoxide ring-opening is a critical factor. The following table summarizes the expected regiochemical outcomes for the reaction of an unsymmetrical epoxide under different conditions.

| Nucleophile/Condition | Predominant Site of Attack | Mechanistic Character |

| Strong, basic (e.g., RO⁻, R₂N⁻) | Less substituted carbon | SN2 |

| Weak, acidic (e.g., H₂O/H⁺, ROH/H⁺) | More substituted carbon | SN1-like |

Data compiled from established principles of epoxide chemistry.[10][11][15]

Conclusion: A Versatile Tool for Asymmetric Synthesis

tert-Butyldimethylsilyl (S)-(+)-glycidyl ether stands out as a highly effective and versatile chiral synthon. The combination of a stereodefined, reactive epoxide and a robust, sterically directing silyl ether protecting group provides chemists with a powerful tool for the construction of complex, enantiomerically pure molecules.[3][16] Its application in the synthesis of pharmaceuticals like β-blockers highlights its importance in drug development.[17] A thorough understanding of its reactivity, particularly the regioselectivity of its ring-opening reactions, allows for its strategic incorporation into synthetic routes, enabling precise control over the stereochemical architecture of the final product. As the demand for enantiopure compounds continues to grow, the role of well-designed chiral synthons like (S)-TBDMS-glycidyl ether will undoubtedly become even more critical.

References

- Eshghi, H., & Yazdi, H. P. (2003). A FACILE SYNTHESIS OF (S) – (-) – PROPRANOLOL. Journal of Sciences, Islamic Republic of Iran, 14(1).

- Benchchem. (n.d.). tert-Butyldimethylsilyl glycidyl ether | 78906-15-7.

- Singh, N., Kumar, A., & Singh, R. (2012). Concise synthesis of (S)-(-)-Propranolol: Using acid catalysed kinetic resolution. Journal of Chemical and Pharmaceutical Research, 4(12), 5111-5113.

- UvA-DARE (Digital Academic Repository). (n.d.). Exploring Silyl Protecting Groups for the Synthesis of Carbon Nanohoops.

- Eshghi, H., & Yazdi, H. P. (2003). A Facile Synthesis of (S) – (-) – Propranolol. Journal of Sciences, Islamic Republic of Iran, 14(1), 17-19.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). (S)-Trityl Glycidyl Ether: Your Key Intermediate for Pharmaceutical and Chemical Innovation.

- ResearchGate. (n.d.). Scheme 1. Synthesis of (S)-isomer of Propranolol using acid catalysed....

- Lu, G., et al. (2013). tert-Butyldimethylsilyl-directed highly enantioselective approach to axially chiral α-allenols. Chemistry, 19(2), 716-20.

- ResearchGate. (2012). Concise synthesis of (S)-(-)-propranolol: Using acid catalysed kinetic resolution.

- Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421-431.

- Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods.

- PubMed Central. (2022). Epoxides: Small Rings to Play with under Asymmetric Organocatalysis.

- European Pharmaceutical Review. (2025). Novel method could optimise beta-blocker synthesis.

- Wikipedia. (n.d.). Discovery and development of beta-blockers.

- Chem-Impex. (n.d.). tert-Butyldimethylsilyl (S)-glycidyl ether.

- Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions.

- Benchchem. (n.d.). A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis.

- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.

- Chemistry LibreTexts. (2020). 15.8: Opening of Epoxides.

- ResearchGate. (2020). Regioselectivity of Epoxide Ring‐Openings via SN2 Reactions Under Basic and Acidic Conditions.

- Survival Technologies Ltd. (2025). Chiral Epoxides in Modern Organic Synthesis: The Role of (S)-N-Glycidylphthalimide.

- SACHEM, Inc. (n.d.). Top ten applications for Glycidyl Ethers.

Sources

- 1. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 2. jocpr.com [jocpr.com]

- 3. tert-Butyldimethylsilyl glycidyl ether | 78906-15-7 | Benchchem [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. survivaltechnologies.in [survivaltechnologies.in]

- 6. Epoxides: Small Rings to Play with under Asymmetric Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.uva.nl [pure.uva.nl]

- 8. benchchem.com [benchchem.com]

- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 10. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. tert-Butyldimethylsilyl-directed highly enantioselective approach to axially chiral α-allenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jmedchem.com [jmedchem.com]

- 14. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. chemimpex.com [chemimpex.com]

- 17. sacheminc.com [sacheminc.com]

Silyl Ethers: An In-depth Technical Guide to Protecting Groups in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Controlled Reactivity in Complex Synthesis

In the precise world of multi-step organic synthesis, particularly in the creation of complex molecules like pharmaceuticals, the ability to selectively mask and unmask reactive functional groups is not just a convenience—it is a cornerstone of the entire endeavor.[1] Protecting groups serve as temporary shields, rendering a functional group inert to specific reaction conditions while transformations occur elsewhere in the molecule.[2][3] Among the arsenal of protecting groups available to the modern chemist, silyl ethers have emerged as a particularly versatile and widely utilized class for the protection of hydroxyl functionalities.[1][4] Their popularity stems from a favorable combination of characteristics: ease of installation, tunable stability across a broad spectrum of reaction conditions, and crucially, selective removal under mild conditions that preserve the integrity of the target molecule.[5][6]

This guide offers a deep dive into the theory and practical application of silyl ether protecting groups. It is designed to move beyond a simple recitation of protocols, instead providing the causal reasoning behind experimental choices, empowering researchers to make informed decisions in the design and execution of their synthetic strategies.

The Chemistry of Silyl Ethers: Formation and Cleavage

Silyl ethers are characterized by a silicon atom covalently bonded to an alkoxy group, with the general structure R¹R²R³Si−O−R⁴.[4] The substituents on the silicon atom (R¹, R², R³) can be varied to modulate the steric and electronic properties of the silyl ether, thereby providing a wide range of stabilities and reactivities.[7]

Formation of Silyl Ethers: The Silylation of Alcohols

The most common method for the formation of silyl ethers is the reaction of an alcohol with a silyl halide, typically a silyl chloride, in the presence of a suitable base.[4] A widely adopted and reliable method is the Corey protocol, which utilizes imidazole as the base in a high-concentration solution of dimethylformamide (DMF).[6] While DMF is an effective solvent, dichloromethane can be used as an alternative, leading to a slower reaction but often simplifying the subsequent purification process.[4] For more sterically hindered alcohols or when using less reactive silylating agents, more reactive silyl triflates in combination with a hindered base like 2,6-lutidine are often employed.[4]

The choice of silylating agent and reaction conditions is dictated by the steric hindrance of the alcohol and the desired stability of the resulting silyl ether. Primary alcohols can often be protected in under an hour, whereas more hindered alcohols may require significantly longer reaction times.[4]

Cleavage of Silyl Ethers: The Art of Deprotection

The removal of the silyl group, or desilylation, is a critical step that must be accomplished without affecting other sensitive functional groups within the molecule. The two primary methods for cleaving silyl ethers are acid-catalyzed hydrolysis and fluoride-ion-mediated cleavage.[1][8]

-

Fluoride-Mediated Deprotection: This is arguably the most common and effective method for silyl ether cleavage. The high affinity of fluoride ions for silicon, driven by the formation of a very strong Si-F bond, is the thermodynamic driving force for this reaction.[6][8] Tetra-n-butylammonium fluoride (TBAF) is the most frequently used fluoride source due to its solubility in common organic solvents.[6][9] The reaction is believed to proceed through a hypervalent, pentacoordinate silicon intermediate.[8][10]

-

Acid-Catalyzed Deprotection: In the presence of an acid, the oxygen atom of the silyl ether is protonated, which increases the electrophilicity of the silicon atom and makes it more susceptible to nucleophilic attack by water or an alcohol.[8] The rate of acid-catalyzed cleavage is highly dependent on the steric bulk of the silyl group; less hindered silyl ethers are cleaved much more rapidly.[4][5]

A Comparative Analysis of Common Silyl Ether Protecting Groups

The true power of silyl ethers lies in the ability to fine-tune their stability by altering the substituents on the silicon atom. This allows for the development of orthogonal protection strategies, where multiple hydroxyl groups in a molecule can be protected with different silyl ethers and then selectively deprotected.[11][12] The following table provides a comparative overview of the most common silyl ethers used in organic synthesis.

| Silyl Ether | Abbreviation | Relative Rate of Acid Hydrolysis[4][13] | Relative Rate of Base-Catalyzed Hydrolysis[4][13] | Key Characteristics & Applications |

| Trimethylsilyl | TMS | 1 | 1 | Highly labile and typically used for temporary protection.[11] Often cleaved by weak acids or even silica gel. |

| Triethylsilyl | TES | 64 | 10-100 | More stable than TMS, it can be selectively cleaved in the presence of more robust silyl ethers.[5] |

| tert-Butyldimethylsilyl | TBDMS or TBS | 20,000 | ~20,000 | A versatile and widely used protecting group due to its moderate stability and ease of handling.[11][14] |

| Triisopropylsilyl | TIPS | 700,000 | 100,000 | Offers significantly increased steric hindrance and stability compared to TBS, particularly in basic media. |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 | The most stable of the common silyl ethers towards acidic conditions due to its significant steric bulk. |

Causality Behind Stability: The Interplay of Steric and Electronic Effects

The dramatic differences in the stability of silyl ethers can be rationalized by considering the steric and electronic effects of the substituents on the silicon atom.

-

Steric Hindrance: The primary factor governing the stability of silyl ethers is the steric bulk of the groups attached to the silicon.[5] Larger, more branched substituents physically block the approach of nucleophiles (in base-catalyzed cleavage) or protons (in acid-catalyzed cleavage) to the silicon-oxygen bond, thereby slowing down the rate of deprotection.[5] This is clearly illustrated by the trend in acid stability: TMS < TES < TBDMS < TIPS < TBDPS.[4][13]

-

Electronic Effects: While steric effects are dominant, electronic effects also play a role, particularly in base-catalyzed hydrolysis. Electron-donating groups on the silicon atom can slightly increase the electron density, making it less electrophilic and thus less susceptible to nucleophilic attack. However, this effect is generally less pronounced than the steric influence.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the protection of a primary alcohol using TBDMSCl and a general procedure for its deprotection using TBAF.

Protocol 1: Protection of a Primary Alcohol using tert-Butyldimethylsilyl Chloride (TBDMSCl)

This protocol is a widely used method for the silylation of primary alcohols.

Materials:

-

Primary alcohol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether or ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF to a concentration of approximately 0.5 M with respect to the alcohol.[8]

-

To this stirring solution, add TBDMSCl (1.2 eq.) portion-wise at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure TBDMS-protected alcohol.

Protocol 2: Deprotection of a TBDMS Ether using Tetra-n-butylammonium Fluoride (TBAF)

This is a standard and effective method for the cleavage of TBDMS ethers.

Materials:

-

TBDMS-protected alcohol

-

Tetra-n-butylammonium fluoride (TBAF) solution (typically 1.0 M in THF)

-

Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether or ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve the TBDMS-protected alcohol (1.0 eq.) in THF in a round-bottom flask equipped with a magnetic stir bar.

-

Add the TBAF solution (1.1 - 1.5 eq.) dropwise to the stirring solution at room temperature.

-

Monitor the reaction by TLC. The deprotection is usually complete within a few hours.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.

Visualization of Key Concepts

To further elucidate the principles discussed, the following diagrams illustrate the general workflow for the use of silyl ether protecting groups and the mechanisms of their formation and cleavage.

Caption: General workflow for the use of silyl ether protecting groups.

Caption: General mechanisms for the formation and cleavage of silyl ethers.

Conclusion: Strategic Implementation of Silyl Ethers in Modern Synthesis

Silyl ethers represent a powerful and versatile class of protecting groups that are indispensable in modern organic synthesis. Their tunable stability, achieved through the judicious selection of substituents on the silicon atom, allows for the development of sophisticated and highly selective synthetic strategies.[7] A thorough understanding of the principles governing their formation, cleavage, and relative stabilities is paramount for any researcher, scientist, or drug development professional engaged in the synthesis of complex organic molecules. By mastering the application of silyl ether protecting groups, chemists can navigate the intricate pathways of multi-step synthesis with greater control, efficiency, and ultimately, success.

References

-

Wikipedia. Silyl ether. [Link]

-

Master Organic Chemistry. Protecting Groups For Alcohols. [Link]

-

University of Wisconsin. Protecting Groups. [Link]

-

Gelest. Deprotection of Silyl Ethers - Technical Library. [Link]

-

Chemistry LibreTexts. 16: Silylethers. [Link]

-

Taylor & Francis Online. RECENT ADVANCES IN SILYL PROTECTION OF ALCOHOLS. [Link]

-

National Institutes of Health. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. [Link]

-

LinkedIn. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

-

Chemistry Steps. Protecting Groups For Alcohols. [Link]

-

ResearchGate. techniques for silylation. [Link]

-

National Institutes of Health. Chemoselective Deprotection of Triethylsilyl Ethers. [Link]

-

Organic Chemistry Portal. Silyl ether synthesis by silylation or cyanosilylation. [Link]

-

National Institutes of Health. Silyl-protective groups influencing the reactivity and selectivity in glycosylations. [Link]

-

Semantic Scholar. Solvent free selective silylation of alcohols, phenols and naphthols with HMDS catalyzed by H-β zeolite. [Link]

-

Ingenta Connect. A Facile, Efficient and Chemoseletive Deprotection of Silyl Ether... [Link]

-

Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. [Link]

-

Semantic Scholar. Mild Base Mediated Desilylation of Various Phenolic Silyl Ethers. [Link]

-

ResearchGate. Silylation of alcohols by silyl chloride, N‐methylimidazole and Iodine reagents. [Link]

-

YouTube. 26.02 Silyl Ethers as Protecting Groups. [Link]

-

UT Southwestern Medical Center. Protecting Groups in Organic Synthesis. [Link]

-

Chemistry Stack Exchange. By what mechanism do acids deprotect primary silyl ethers? [Link]

-

Gelest. Silylation of Alcohols Employed in Templating Protocols. [Link]

-

YouTube. 12.5 Protecting Groups for Alcohols | Organic Chemistry. [Link]

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

-

Clutch Prep. Silyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons. [Link]

-

Organic Chemistry Portal. Alcohol or phenol synthesis by silyl ether cleavage. [Link]

-

Royal Society of Chemistry. A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups. [Link]

-

ResearchGate. Optimization of desilylation of silyl ether 4a using NaH. [Link]

-

T&W GROUP. Unlock Organic Synthesis: The Power of Silyl Ether Protecting Groups. [Link]

-

Organic Chemistry Portal. Protective Groups. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Protective Groups [organic-chemistry.org]

- 4. Silyl ether - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. tandfonline.com [tandfonline.com]

- 8. benchchem.com [benchchem.com]

- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. benchchem.com [benchchem.com]

- 12. jocpr.com [jocpr.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Safety and handling precautions for tert-Butyldimethylsilyl (S)-(+)-glycidyl ether.

An In-Depth Technical Guide to the Safe Handling of tert-Butyldimethylsilyl (S)-(+)-glycidyl ether

Introduction: A Profile of a Chiral Building Block

tert-Butyldimethylsilyl (S)-(+)-glycidyl ether, often abbreviated as (S)-TBDMS-GE, is a valuable chiral synthon in modern organic synthesis. Its molecular architecture uniquely combines the robust tert-butyldimethylsilyl (TBDMS) protecting group with a reactive epoxide functionality.[1] This duality makes it a versatile reagent, particularly in the synthesis of complex, enantiomerically pure molecules for pharmaceutical development and materials science.[2] The TBDMS group provides steric bulk and stability, protecting the primary alcohol of the glycidol backbone, while the strained epoxide ring serves as a highly reactive site for nucleophilic attack, enabling the stereospecific introduction of various functional groups.[1]

Given its utility and reactivity, a comprehensive understanding of its safety and handling precautions is not merely a regulatory formality but a critical prerequisite for its effective and safe use in a research and development environment. This guide provides an in-depth analysis of the compound's hazard profile, outlines rigorous protocols for its handling and storage, and details emergency procedures to ensure the well-being of laboratory personnel and the integrity of experimental work.

Hazard Identification and GHS Classification

tert-Butyldimethylsilyl (S)-(+)-glycidyl ether is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with irritation and potential sensitization.[3][4] All personnel must be thoroughly familiar with these hazards before handling the substance.

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 | Warning |

| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | GHS07 | Warning |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | GHS07 | Warning |

| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 | Warning |

Data compiled from multiple safety data sheets.[3][5][6]

The epoxide group, a three-membered cyclic ether, possesses significant ring strain, making it highly susceptible to ring-opening reactions.[1] This inherent reactivity is the basis for its synthetic utility but also contributes to its potential as a biological alkylating agent, which underlies its irritant and sensitizing properties. Repeated skin contact may lead to the development of an allergic skin reaction, manifesting as rash, itching, or swelling.[4]

Physical and Chemical Properties

A clear understanding of the compound's physical properties is essential for safe handling, storage, and experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₀O₂Si | [7][8] |

| Molecular Weight | 188.34 g/mol | [7][8] |

| Appearance | Colorless to almost colorless clear liquid | [1][2] |

| Boiling Point | 195-197 °C (lit.) | [7][9] |

| Density | 0.901 g/mL at 25 °C (lit.) | [7][9] |

| Flash Point | 70 °C (158 °F) - closed cup | [7] |

| Storage Temperature | 2 - 8 °C | [2] |